12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid
Overview
Description
“12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid” is a medium-chain fatty acid . It has a molecular formula of C19H36N2O3 .
Molecular Structure Analysis
The molecular structure of “12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid” can be represented by the InChI string:InChI=1S/C19H36N2O3/c22-18(23)15-11-6-4-2-1-3-5-7-12-16-20-19(24)21-17-13-9-8-10-14-17/h17H,1-16H2,(H,22,23)(H2,20,21,24)
. The corresponding canonical SMILES representation is C1CCC(CC1)NC(=O)NCCCCCCCCCCCC(=O)O
. Physical And Chemical Properties Analysis
The molecular weight of “12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid” is 340.5 g/mol . It has a computed XLogP3-AA value of 5 , indicating its lipophilicity. The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors . It has 13 rotatable bonds , contributing to its flexibility. The exact mass and monoisotopic mass are both 340.27259301 g/mol . The topological polar surface area is 78.4 Ų , which can influence its permeability across biological membranes.Scientific Research Applications
Biosynthesis of Nylon Monomers
12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid is potentially a key monomer in the biosynthesis of Nylon 12, a high-performance bioplastic. The research by Ahsan et al. (2018) illustrates the biosynthesis of ω-aminododecanoic acid, a similar compound, from renewable sources, highlighting its significance in the polymer industry. This process involved the construction of three artificial self-sufficient P450s and the use of a single-cell system for the biotransformation of dodecanoic acid to ω-aminododecanoic acid, achieving significantly higher productivity compared to previous methods (Ahsan et al., 2018).
Enzymatic Production of α,ω-Dicarboxylic Acids
In a related study, Lim et al. (2021) focused on the enzymatic production of α,ω-dicarboxylic acids (α,ω-DCAs), which are vital as raw materials in the chemical industry for producing various commodities and polymers like nylon 6,12. Their research optimized the production of dodecanedioic acid (DDDA) from corresponding ω-hydroxy fatty acid using a multi-enzyme cascade reaction (Lim et al., 2021).
Synthesis of Chiral Dodecanoic Acids
Görgen et al. (1989) conducted a study on the synthesis of chiral 12-phenyl(2H)dodecanoic acids, which are useful metabolic probes for evaluating the biosynthesis of 1-alkenes from fatty acids in plants and insects. This study provides insight into the stereochemical aspects of fatty acid biosynthesis, which could be relevant to understanding the properties of similar compounds like 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid (Görgen et al., 1989).
Applications in Polymer Industries
Research by Sarak et al. (2020) explored the biocatalytic reduction of amino fatty acids, including 12-amino-dodecanoic acid, into corresponding amino alcohols, which have numerous applications in polymer-based industries. This study demonstrates the potential of 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid in various polymer applications (Sarak et al., 2020).
Exploration of Novel Compounds
The synthesis of novel amino acids like 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid by Srivastava et al. (1997) highlights the exploration of compounds structurally similar to 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid for potential applications in various fields like BNCT (Boron Neutron Capture Therapy) (Srivastava et al., 1997).
properties
IUPAC Name |
12-(cyclohexylcarbamoylamino)dodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O3/c22-18(23)15-11-6-4-2-1-3-5-7-12-16-20-19(24)21-17-13-9-8-10-14-17/h17H,1-16H2,(H,22,23)(H2,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTJABJPZMULFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629291 | |
Record name | 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid | |
CAS RN |
479413-68-8 | |
Record name | 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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